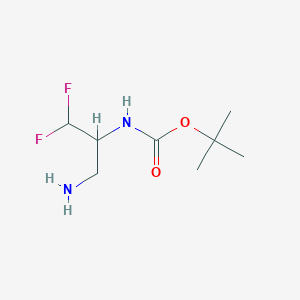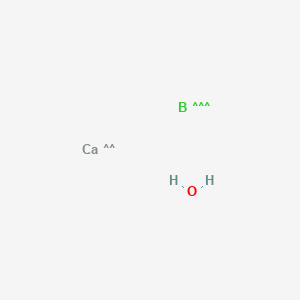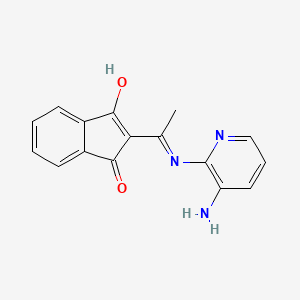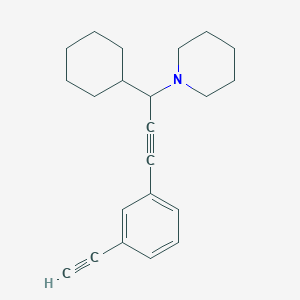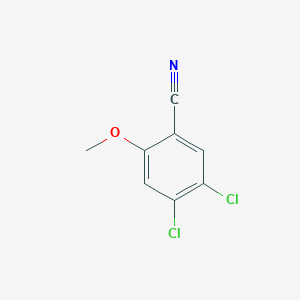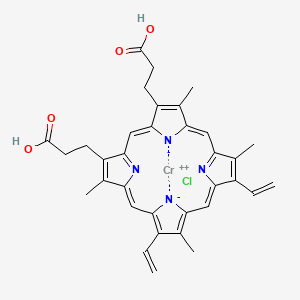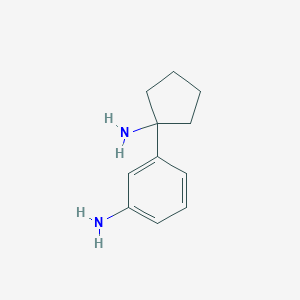
3-(1-Aminocyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It consists of an aniline moiety substituted with a 1-aminocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline typically involves the nucleophilic substitution of a halogenated arene with an amine. One common method is the reduction of nitroarenes, where a nitro group is reduced to an amine group under specific conditions . Another approach involves the palladium-catalyzed amination of aryl halides with primary amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration followed by reduction processes. The use of catalytic hydrogenation is also common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, especially under high temperature and pressure conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenated arenes and amines under high temperature and pressure.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Substituted anilines.
Scientific Research Applications
3-(1-Aminocyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures . The pathways involved include nucleophilic substitution and reduction mechanisms, where the compound donates electrons to form new chemical entities .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amine group attached to a benzene ring.
Cyclohexylamine: An aliphatic amine with a cyclohexane ring.
1-Aminocyclopentyl-3-carboxyamides: Compounds with similar cyclopentyl structures but different functional groups.
Uniqueness: 3-(1-Aminocyclopentyl)aniline is unique due to its combination of an aniline moiety with a cyclopentyl group, providing distinct chemical and physical properties compared to simpler amines like aniline and cyclohexylamine . This structural uniqueness contributes to its diverse applications and reactivity in various chemical processes .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)aniline |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2 |
InChI Key |
AEZRKSYFAAYIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
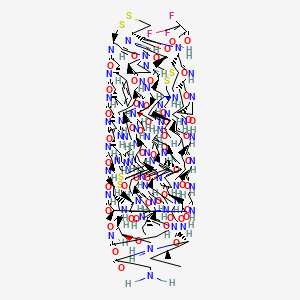

![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
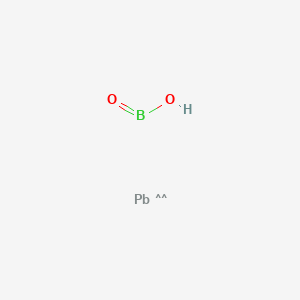
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
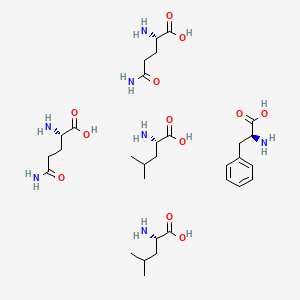
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
